molecular formula C7H6BrNO3 B183251 4-Bromo-2-nitroanisole CAS No. 33696-00-3

4-Bromo-2-nitroanisole

Cat. No. B183251
CAS RN: 33696-00-3
M. Wt: 232.03 g/mol
InChI Key: ORBHQHXVVMZIDP-UHFFFAOYSA-N
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Patent
US08420640B2

Procedure details

4-Bromo-2-nitrophenol (5.0 g, 23 mmol) and sodium hydride (0.6 g, 25.3 mmol) were suspended in DMF (50 ml). Methyl iodide (3.9 mL, 28 mmol) was added dropwise at room temperature and stirred for 30 minutes. Water was added slowly to reaction mixture to get precipitate of 4-bromo-2-nitroanisole (0.67 g), 90% yield. The crude solid that was used without further purification. 1H NMR (500 MHz, CDCl3): δ 3.98 (s, 3H), 7.03 (d, J=8.9 Hz, 1H), 7.68 (dd, J=2.45 Hz, 1H), 8.01 (d, J=2.45 Hz, 1H). 13C NMR (500 MHz, CDCl3): δ 56.9, 112.0, 115.3, 128.5, 137.1, 140.2, 152.3.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[H-].[Na+].[CH3:14]I.O>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:14])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.